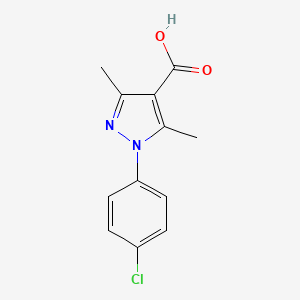

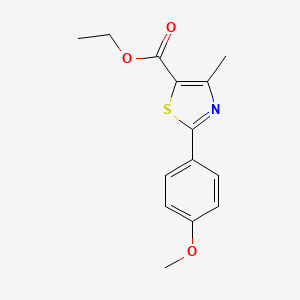

1-(4-氯苯基)-3,5-二甲基-1H-吡唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

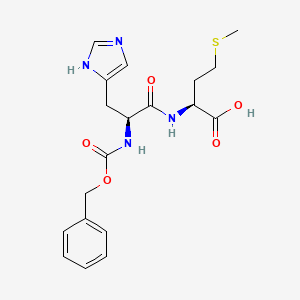

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as 4-CPA, is a compound that has been studied extensively due to its potential to be used as a bioactive compound. 4-CPA is a member of the pyrazole family, which is a group of heterocyclic aromatic compounds that have been used for a variety of applications. 4-CPA has been studied for its ability to be used as a reagent for the synthesis of other compounds, as well as its potential as a therapeutic agent.

科学研究应用

抗菌和抗癌剂

- 由 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成的系列吡唑衍生物表现出显着的抗菌和抗癌活性。具有特定取代基的化合物显示出比参考药物多柔比星更高的抗癌活性,并对革兰氏阳性菌、革兰氏阴性菌和真菌表现出良好至优异的抗菌活性 (Hafez、Abdel-Rhman B. A. El-Gazzar 和 Al-Hussain,2016)。

化学杂交剂

- 1-芳基-5-氰基-1H-吡唑-4-羧酸乙酯的合成导致了吡唑衍生物的产生,这些衍生物在小麦和大麦中用作化学杂交剂,证明了该化合物在农业应用中的效用 (Beck、Lynch 和 Wright,1988)。

结构和光谱研究

- 对 3-[5-(4-氯苯基)-1-(4-甲氧基苯基)-1H-吡唑-3-基]丙酸及其相应的甲酯的结构和光谱研究提供了区域选择性合成和单晶 X 射线分析对明确结构确定的重要性的见解。这些研究突出了该化合物在材料科学和晶体学中的相关性 (Kumarasinghe、Hruby 和 Nichol,2009)。

连接杂环

- 含吡唑-嘧啶-噻唑烷-4-酮的连接杂环的发展展示了一种合成具有增强抗菌活性的化合物的新方法。这项研究强调了吡唑衍生物在创造新药剂方面的多功能性 (Sanjeeva Reddy、Vani Devi、Sunitha 和 Nagaraj,2010)。

绿色化学应用

- 吡唑衍生物也已用于绿色化学,如二聚铜(II)配合物对醇的氧化。该应用展示了吡唑衍生物在开发生态友好和高效催化系统中的作用 (Maurya 和 Haldar,2020)。

作用机制

Target of Action

The compound “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the parasites.

Biochemical Pathways

The compound’s interaction with its targets likely affects various biochemical pathways within the parasites. This results in a reduction in stem elongation and an increase in abscisic acid production .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

The result of the compound’s action is likely to be the inhibition of the growth or survival of the targeted parasites. For example, similar compounds have shown superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

Action Environment

The efficacy and stability of the compound may be influenced by various environmental factors. For example, other pyrazole derivatives have been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity . These compounds act as stress protectants by maintaining relative water content, membrane stability index, photosynthetic activity, photosynthetic pigments, and enhancing the level of osmolytes, antioxidant activities, and level of endogenous hormones .

属性

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIAUFPOUMFDJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183101 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

113808-87-0 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113808-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

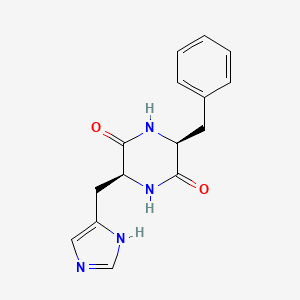

![(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1352444.png)

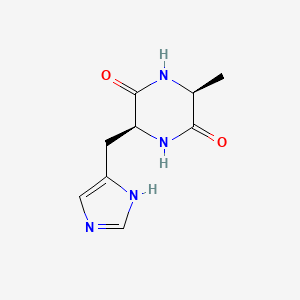

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1352450.png)

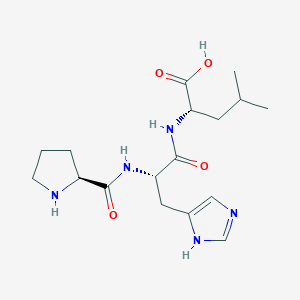

![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)